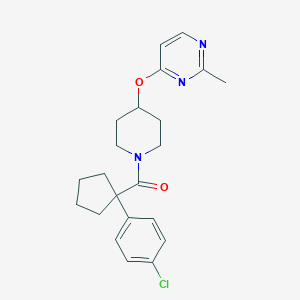
(1-(4-Chlorophenyl)cyclopentyl)(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(4-Chlorophenyl)cyclopentyl)(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C22H26ClN3O2 and its molecular weight is 399.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (1-(4-Chlorophenyl)cyclopentyl)(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone , also known as JNJ-42048232 , is a synthetic organic molecule characterized by its complex structure, which includes a cyclopentyl group, a chlorophenyl substituent, and a piperidine moiety linked to a pyrimidine derivative. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of JNJ-42048232 is C21H26ClN3O, with a molecular weight of approximately 371.91 g/mol. The compound features several functional groups that may contribute to its biological activity, including:
- Chlorophenyl Group : Often associated with various pharmacological effects.
- Cyclopentyl Moiety : Known for enhancing lipophilicity and potentially improving membrane permeability.
- Piperidine and Pyrimidine Derivatives : Commonly found in many bioactive compounds.
Antimicrobial Activity
Research indicates that JNJ-42048232 exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. A study published in Bioorganic & Medicinal Chemistry Letters reported that the compound's structure might influence its interaction with bacterial membranes, although further investigations are necessary to elucidate its precise mechanism of action .
Structure-Activity Relationship (SAR)
Computational analyses have been employed to predict the biological activity of JNJ-42048232 based on its structural features. The presence of privileged substructures known to enhance bioactivity suggests that this compound may interact effectively with biological macromolecules such as proteins and nucleic acids. Techniques like molecular docking simulations and surface plasmon resonance (SPR) are utilized to assess binding affinities and mechanisms .
Comparative Analysis with Similar Compounds
A comparative analysis of structurally similar compounds reveals varying degrees of biological activity, underscoring the influence of slight modifications in chemical structure on pharmacological profiles:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Contains a piperidine ring and a phenyl group | Antidepressant activity |
| Compound B | Similar chlorophenyl substitution | Anticancer properties |
| Compound C | Includes a pyridine instead of pyrimidine | Antimicrobial effects |
This table illustrates how the unique combination of functional groups in JNJ-42048232 may confer distinct properties that warrant further exploration .
Study 1: Antibacterial Efficacy
In a controlled laboratory setting, JNJ-42048232 was tested against various bacterial strains. The results indicated that the compound inhibited the growth of specific pathogens, suggesting potential applications in developing new antimicrobial agents. However, the study emphasized the need for additional research to optimize efficacy and understand the underlying mechanisms .
Study 2: Molecular Interaction Studies
Molecular docking studies conducted on JNJ-42048232 demonstrated favorable binding interactions with target proteins implicated in bacterial resistance mechanisms. These findings highlight the compound's potential as a lead candidate for further drug development .
属性
IUPAC Name |
[1-(4-chlorophenyl)cyclopentyl]-[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O2/c1-16-24-13-8-20(25-16)28-19-9-14-26(15-10-19)21(27)22(11-2-3-12-22)17-4-6-18(23)7-5-17/h4-8,13,19H,2-3,9-12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JILGKNFFSYCEGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)C3(CCCC3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














